N-Acetyl-L-carnosine N-Acetyl-L-carnosine N-acetylcarnosine is a dipeptide that is the N-acetyl derivative of carnosine. It has a role as a metabolite. It is functionally related to a carnosine.
Brand Name: Vulcanchem
CAS No.: 56353-15-2
VCID: VC20759311
InChI: InChI=1S/C11H16N4O4/c1-7(16)13-3-2-10(17)15-9(11(18)19)4-8-5-12-6-14-8/h5-6,9H,2-4H2,1H3,(H,12,14)(H,13,16)(H,15,17)(H,18,19)/t9-/m0/s1
SMILES: CC(=O)NCCC(=O)NC(CC1=CN=CN1)C(=O)O
Molecular Formula: C11H16N4O4
Molecular Weight: 268.27 g/mol

N-Acetyl-L-carnosine

CAS No.: 56353-15-2

Cat. No.: VC20759311

Molecular Formula: C11H16N4O4

Molecular Weight: 268.27 g/mol

* For research use only. Not for human or veterinary use.

N-Acetyl-L-carnosine - 56353-15-2

CAS No. 56353-15-2
Molecular Formula C11H16N4O4
Molecular Weight 268.27 g/mol
IUPAC Name (2S)-2-(3-acetamidopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid
Standard InChI InChI=1S/C11H16N4O4/c1-7(16)13-3-2-10(17)15-9(11(18)19)4-8-5-12-6-14-8/h5-6,9H,2-4H2,1H3,(H,12,14)(H,13,16)(H,15,17)(H,18,19)/t9-/m0/s1
Standard InChI Key BKAYIFDRRZZKNF-VIFPVBQESA-N
Isomeric SMILES CC(=O)NCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O
SMILES CC(=O)NCCC(=O)NC(CC1=CN=CN1)C(=O)O
Canonical SMILES CC(=O)NCCC(=O)NC(CC1=CN=CN1)C(=O)O
Appearance Assay:≥95%A crystalline solid

Chemical Properties and Structure

N-Acetyl-L-carnosine is characterized by specific chemical properties that contribute to its biological activity and therapeutic potential. The compound is classified as a natural imidazole-containing dipeptide with the following key characteristics:

PropertyValue
CAS Number56353-15-2
Chemical FormulaC11H16N4O4
Molecular Weight268.3
StructureIdentical to carnosine with an additional acetyl group
Canonical SMILESOC(C@@HCC1=CN=CN1)=O
SolubilityDMSO: 0.5 mg/ml, PBS (pH 7.2): 10 mg/ml
Storage RecommendationStore at -20°C

N-Acetyl-L-carnosine is a source of the pharmacological principal L-carnosine. Its structure allows it to function effectively as an antioxidant, particularly against lipid peroxidation processes that can damage cellular structures .

Biological Functions and Mechanisms of Action

The biological activity of N-Acetyl-L-carnosine is primarily attributed to its potent antioxidant properties. Research has demonstrated that it functions as a universal aldehyde and reactive oxygen species (ROS) scavenger in both aqueous and lipid environments . This dual-environment efficacy distinguishes it from many other antioxidants that may be limited to functioning in either hydrophilic or lipophilic contexts.

N-Acetyl-L-carnosine's mechanisms of action include:

  • Free radical scavenging, particularly against lipid peroxidation in various tissues including ocular structures

  • Conversion to carnosine in tissues, which itself has antioxidant properties

  • Protection against glycation processes, which contribute to the formation of advanced glycation end products (AGEs) involved in many age-related diseases

  • Reduction of oxidative stress markers in various tissues

These biological activities make N-Acetyl-L-carnosine particularly valuable as a therapeutic agent for conditions associated with oxidative damage and aging.

Research on N-Acetyl-L-carnosine for Cataract Treatment

One of the most extensively studied applications of N-Acetyl-L-carnosine is in the treatment and prevention of cataracts. Cataracts are believed to form through a biochemical process wherein crystalline eye proteins lose solubility and form high molecular weight masses, resulting in lens opacity .

Mechanism in Cataract Prevention

N-Acetyl-L-carnosine has been investigated for its potential to prevent or reverse cataract formation through several mechanisms:

  • Acting as a free-radical scavenger specifically against lipid peroxidation in different parts of the eye lens

  • Serving as a precursor to carnosine, which provides antioxidant protection within ocular tissues

  • Potentially reversing protein glycation processes that contribute to lens opacity

Clinical Trials and Research Findings

Multiple studies have investigated the efficacy of N-Acetyl-L-carnosine in cataract treatment:

  • In a prospective, randomized, double-masked, placebo-controlled crossover clinical trial, N-acetylcarnosine eye drops (1% formulation) showed efficacy in the non-surgical treatment of age-related cataracts after controlling for age, gender, and daily activities .

  • A study involving 90 canine eyes with cataracts reported that N-Acetyl-L-carnosine performed better than placebo in positively affecting lens clarity .

  • Early human studies suggested that N-Acetyl-L-carnosine was effective in improving vision in cataract patients and reducing the appearance of cataract .

  • A later placebo-controlled clinical trial of N-Acetyl-L-carnosine in 76 human eyes with mild to advanced cataracts reported positive results, though scientific reviews have noted limitations in the study design .

Most of the clinical research on N-Acetyl-L-carnosine has been conducted by Mark Babizhayev of the US-based company Innovative Vision Products (IVP), which markets N-Acetyl-L-carnosine treatments . This connection has led some researchers to call for more independent verification of the results.

Advanced Delivery Systems: Solid Lipid Nanoparticles

Recent research has focused on improving the delivery and efficacy of N-Acetyl-L-carnosine through advanced formulation techniques:

Solid Lipid Nanoparticles of N-Acetyl-L-carnosine

Researchers have developed solid lipid nanoparticles (SLN) of N-Acetyl-L-carnosine to enhance its therapeutic potential for cataract treatment. This approach offers several advantages :

ParameterValueSignificance
Particle Size75 ± 10 nmIdeal range for corneal penetration
Zeta Potential-22.1 ± 1 mVIndicates stability of the formulation
Release ProfileSustained release up to 24 hours with initial burst after 1 hourProlonged therapeutic effect
Corneal PermeationHigher penetration rate compared to standard eye dropsImproved drug delivery to target tissues
Corneal HydrationNo harm to corneal cellsSafety for ocular application

This innovative delivery system demonstrates potential to revolutionize cataract treatment by improving drug permeation, reducing toxicity, and preventing damage to corneal tissue .

ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM3.7272 mL18.6359 mL37.2717 mL
5 mM0.7454 mL3.7272 mL7.4543 mL
10 mM0.3727 mL1.8636 mL3.7272 mL

For optimal stability, it is recommended to store stock solutions at -80°C for up to 6 months, or at -20°C for up to 1 month .

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